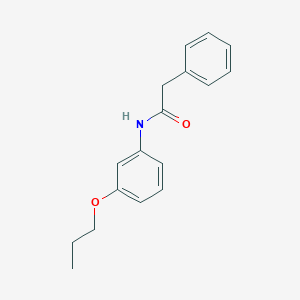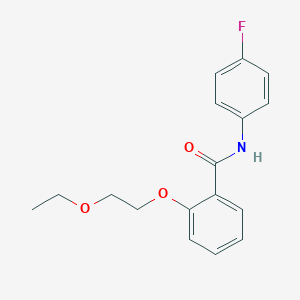![molecular formula C18H22N2O3S B268714 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide, also known as ETP-46464, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to inhibiting cancer cell growth and reducing inflammation and pain, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has also been found to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
実験室実験の利点と制限
One advantage of using 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide in lab experiments is that it has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide. One area of interest is in developing more efficient synthesis methods to produce the compound in larger quantities. Another area is in exploring its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
合成法
The synthesis of 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide involves several steps, including the reaction of 4-ethylphenol with phosgene to produce 4-ethylphenyl chloroformate, which is then reacted with 4-ethylphenoxyacetic acid to form the intermediate compound. The final product is obtained by reacting the intermediate compound with 5-methyl-3-thiophenecarboxylic acid and ammonia in the presence of a catalyst.
科学的研究の応用
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and pain. In cancer research, 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation and pain research have also shown that 4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide can reduce inflammation and pain in animal models.
特性
製品名 |
4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide |
|---|---|
分子式 |
C18H22N2O3S |
分子量 |
346.4 g/mol |
IUPAC名 |
4-ethyl-2-[[2-(4-ethylphenoxy)acetyl]amino]-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-12-6-8-13(9-7-12)23-10-15(21)20-18-16(17(19)22)14(5-2)11(3)24-18/h6-9H,4-5,10H2,1-3H3,(H2,19,22)(H,20,21) |
InChIキー |
NMKAGMRYVSETFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)CC)C(=O)N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)CC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)





![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)